molecular formula C22H19ClF2N2O3S B2777204 5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide CAS No. 451483-92-4

5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide

Cat. No.: B2777204
CAS No.: 451483-92-4
M. Wt: 464.91
InChI Key: KEBIABWQLAYKBU-UHFFFAOYSA-N
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Description

5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C22H19ClF2N2O3S and its molecular weight is 464.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A study by Limban et al. (2011) synthesized acylthioureas related to the chemical structure of interest and tested their interaction with bacterial cells. Their research demonstrated the potential of these derivatives for the development of novel antimicrobial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Applications

Ghorab et al. (2015) explored the synthesis of sulfonamide derivatives, including structures similar to the one , for their cytotoxic activity against breast and colon cancer cell lines. Their findings identified compounds with potent anticancer activity, suggesting the utility of these molecules in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).

Materials Science

Hsiao and Chang (1996) focused on the synthesis of high-molecular-weight polyamides based on dicarboxylic acids related to the specified compound. These materials exhibited excellent solubility in polar solvents and could be used to produce tough, flexible, and transparent films, highlighting their importance in materials science (Hsiao & Chang, 1996).

Neurological Research

Kepe et al. (2006) utilized a compound with a structure akin to the specified chemical for the quantification of serotonin 1A receptor densities in the brains of Alzheimer's disease patients using positron emission tomography. This application underscores the role of such compounds in neurological research and potential therapeutic uses (Kepe et al., 2006).

Analytical Chemistry

Katta et al. (2017) synthesized a genotoxic impurity related to the chemical and developed a UPLC method to quantify it in pharmaceutical formulations, showcasing the compound's relevance in analytical chemistry for ensuring drug safety (Katta et al., 2017).

Properties

IUPAC Name

5-[2-(4-chlorophenyl)ethylsulfamoyl]-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF2N2O3S/c1-14-2-7-17(12-21(14)25)27-22(28)19-13-18(8-9-20(19)24)31(29,30)26-11-10-15-3-5-16(23)6-4-15/h2-9,12-13,26H,10-11H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBIABWQLAYKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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